molecular formula C21H21N5O4 B10977776 methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B10977776
M. Wt: 407.4 g/mol
InChI Key: BVMQYBQHYOGNRZ-UHFFFAOYSA-N
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Description

The compound "methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate" is a structurally complex molecule featuring a benzoate ester core modified with a methoxy group at position 4, an amide-linked imidazo[4,5-c]pyridine ring substituted with pyridin-3-yl, and a methyl ester at the carboxylate position.

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 4-methoxy-3-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H21N5O4/c1-29-17-6-5-13(20(27)30-2)10-16(17)25-21(28)26-9-7-15-18(24-12-23-15)19(26)14-4-3-8-22-11-14/h3-6,8,10-12,19H,7,9H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

BVMQYBQHYOGNRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Imidazo[4,5-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative and an appropriate amine, cyclization can be achieved using reagents like polyphosphoric acid or trifluoroacetic acid.

    Coupling with Benzoate Ester: The imidazo[4,5-c]pyridine core is then coupled with a benzoate ester derivative. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic ring. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst for electrophilic substitution; nucleophiles like amines in polar solvents for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties, particularly as an anti-cancer agent. Research indicates that derivatives of imidazopyridine compounds exhibit significant cytotoxicity against various cancer cell lines. The structural features of methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate suggest it may also possess similar properties due to its ability to interact with biological targets involved in cancer proliferation and survival pathways .

1.1. Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for tumor growth. For instance, compounds with similar structures have been shown to inhibit kinases and other signaling molecules that are overactive in cancer cells .

Anti-inflammatory Properties

Another significant application of this compound is its potential as an anti-inflammatory agent. Molecular docking studies have suggested that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is a target for treating inflammatory diseases . The inhibition of 5-LOX can lead to reduced production of leukotrienes, which are mediators of inflammation.

2.1. Case Studies

In silico studies have demonstrated promising results for similar compounds in reducing inflammatory markers in various models . These findings support further exploration of this compound as a candidate for drug development targeting inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound has been achieved through multi-step synthetic routes involving readily available reagents . Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and purity of the compound.

3.1. Synthetic Pathway

The synthetic pathway typically involves:

  • Formation of the imidazopyridine core through cyclization reactions.
  • Introduction of the methoxy and carbonyl functionalities via electrophilic substitution.
  • Final coupling reactions to yield the target compound.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Key Compounds from :

Compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) share a benzoate ester backbone but differ in substituents and heterocyclic appendages.

Feature Target Compound I-6230 / I-6473
Ester Group Methyl ester Ethyl ester
Benzene Substituents 4-methoxy, 3-amide-linked imidazopyridine 4-phenethylamino or phenethoxy groups
Heterocyclic Motif Imidazo[4,5-c]pyridine with pyridin-3-yl Pyridazine (I-6230) or 3-methylisoxazole (I-6473)

Implications :

  • Heterocycles : The imidazopyridine-pyridine system in the target compound may offer distinct binding interactions (e.g., hydrogen bonding or π-stacking) compared to pyridazine or isoxazole in I-6230/I-6473, which are associated with kinase or anti-inflammatory targets .

: Imidazopyridine Derivatives

The compound 1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid shares the imidazo[4,5-c]pyridine core but includes a carboxylic acid group and diphenylacetyl substituent .

Feature Target Compound Compound
Core Structure Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine
Substituents Pyridin-3-yl, methyl ester, methoxy group Diphenylacetyl, carboxylic acid, dimethylamino-benzyl
Ionization State Neutral (ester) Ionizable (carboxylic acid)

Implications :

  • The carboxylic acid in the compound may enhance solubility but reduce membrane permeability compared to the methyl ester in the target compound.

Pesticide-Related Benzoate Esters ()

Compounds such as methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4(and 5)-methylbenzoate (imazamethabenz-methyl) and methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (diclofop-methyl) highlight the diversity of benzoate esters in agrochemicals .

Feature Target Compound Pesticide Analogs
Primary Use Hypothesized pharmaceutical Herbicidal
Substituents Imidazopyridine-pyridine Imidazolinone (imazamethabenz) or phenoxypropanoate (diclofop)
Functional Groups Methoxy, amide Chlorophenoxy, propanoate

Implications :

  • The target compound’s imidazopyridine-pyridine system is atypical in pesticides, which often prioritize halogenated or phenoxy groups for herbicidal activity. This structural distinction suggests divergent biological targets.

Hypothetical Structure-Activity Relationships

  • Ester vs. Acid : Methyl esters (target compound) may improve cell permeability compared to carboxylic acids (), critical for central nervous system (CNS) targeting.
  • Heterocyclic Diversity : Pyridinyl and imidazopyridine moieties (target) may favor interactions with purinergic or kinase targets, whereas pyridazine/isoxazole () could modulate inflammatory pathways.

Biological Activity

Methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests it may exhibit significant biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C20H22N4O3C_{20}H_{22}N_{4}O_{3}

Key Properties

PropertyValue
Molecular Weight366.42 g/mol
LogP2.57
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit potent anticancer properties. For instance, a related compound demonstrated an IC50 value of 13 nM against EGFR kinase inhibitors in A549 and NCl-H1975 cell lines, suggesting a strong selective activity towards cancer cells .

Case Study:
In a comparative study of various pyridine derivatives, compounds with the imidazo-pyridine moiety showed enhanced cytotoxicity against multiple cancer cell lines. The introduction of specific substituents improved their activity significantly .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Kinase Activity: Compounds similar to methyl 4-methoxy-3-(...) have been shown to inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis: Research indicates that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
  • Cell Cycle Arrest: Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyridine and imidazole rings significantly influence biological activity. The presence of methoxy groups enhances lipophilicity and bioavailability.

Notable Findings:

ModificationEffect on Activity
Methoxy group on the benzoateIncreased solubility
Pyridine substitutionEnhanced kinase inhibition
Imidazole ringImproved anticancer efficacy

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